The Core Mechanism of Quizalofop Action on Acetyl-CoA Carboxylase: An In-depth Technical Guide
The Core Mechanism of Quizalofop Action on Acetyl-CoA Carboxylase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quizalofop is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (FOPs) chemical class, categorized as a Group 1 herbicide.[1][2][3] Its primary mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical component in the fatty acid biosynthesis pathway in grasses.[1][4] This guide provides a detailed technical overview of the mechanism of action of quizalofop on ACCase, including its inhibitory kinetics, binding site interactions, and the downstream physiological consequences. It also presents quantitative data on its efficacy and outlines the experimental protocols used to elucidate its function.
Mechanism of Action: Inhibition of Fatty Acid Synthesis
The herbicidal activity of quizalofop is initiated upon its absorption through the foliage and subsequent translocation via the phloem to the meristematic tissues, where cell division and lipid biosynthesis are most active.[3] In its commercial form, quizalofop is often an ester prodrug (e.g., quizalofop-p-ethyl) which is rapidly hydrolyzed in the plant to its active acid form.[5]
The primary target of quizalofop is the plastid-localized acetyl-CoA carboxylase (ACCase), the enzyme responsible for the first committed and rate-limiting step in de novo fatty acid synthesis.[4][6] ACCase catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[4][7] By inhibiting ACCase, quizalofop effectively halts the production of malonyl-CoA, thereby blocking the synthesis of the fatty acids necessary for the formation of cell membranes and other essential lipids.[4] This disruption of lipid biosynthesis leads to the cessation of growth, followed by chlorosis, necrosis of young tissues, and eventual death of the susceptible grass species.[3][4]
Biochemical studies have characterized quizalofop as a reversible, noncompetitive inhibitor of grass ACCase.[5][8] This indicates that quizalofop does not compete with the substrate (acetyl-CoA) for binding to the enzyme's active site but rather binds to an allosteric site, inducing a conformational change that reduces the enzyme's catalytic efficiency.[5]
Signaling Pathway of Quizalofop's Herbicidal Action
Caption: Herbicidal action of quizalofop from plant uptake to cellular inhibition.
Binding Site and Molecular Interactions
The precise binding site of quizalofop on the carboxyltransferase (CT) domain of ACCase has been elucidated through structural studies and the analysis of herbicide-resistant mutations.[7][9] These studies reveal that quizalofop binds at the dimer interface of the CT domain, a region distinct from the active site.[7]
Resistance to quizalofop in many weed biotypes is conferred by point mutations in the ACCase gene, leading to amino acid substitutions in the herbicide-binding pocket. A notable example is the alanine to valine substitution at position 2004 (A2004V) in the Alopecurus myosuroides reference sequence.[6][9] This substitution reduces the volume of the binding pocket, sterically hindering the interaction of quizalofop with the enzyme and thereby decreasing its binding affinity.[6][9] Modeling and docking studies have confirmed that this mutation significantly reduces the binding affinity of quizalofop.[9]
Quantitative Data on ACCase Inhibition
The inhibitory potency of quizalofop is quantified by the concentration required to inhibit 50% of the enzyme's activity (IC50). This value can vary significantly between susceptible and resistant plant genotypes.
| Genotype/Species | ACCase Mutation | Quizalofop IC50 (µM) | Resistance Factor (R/S) | Reference |
| Wildtype Wheat | None | 0.49 | - | [5] |
| Resistant Wheat | Homozygous A2004V (1 genome) | 1.84 | 3.8 | [5] |
| Resistant Wheat | Homozygous A2004V (2 genomes) | 19.30 | 39.4 | [5] |
| Broadleaf signalgrass | Not specified | 0.54 | - | [10] |
Experimental Protocols
In Vitro ACCase Activity Assay (Radioisotope Method)
This protocol is a standard method for measuring ACCase activity and its inhibition by herbicides.
-
Enzyme Extraction:
-
Harvest young, actively growing leaf tissue.
-
Homogenize the tissue in an ice-cold extraction buffer (e.g., 0.1 M Tricine-HCl pH 8.0, 0.5 M glycerol, 2 mM EDTA, 10 mM KCl, 1 mM dithiothreitol).
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet cell debris and membranes.
-
The resulting supernatant contains the soluble ACCase.
-
-
Assay Reaction:
-
Prepare a reaction mixture containing assay buffer, ATP, MgCl2, NaHCO3 (labeled with ¹⁴C), and acetyl-CoA.
-
Add the crude enzyme extract to the reaction mixture.
-
For inhibition studies, pre-incubate the enzyme extract with various concentrations of quizalofop before adding the substrates.
-
Initiate the reaction by adding ¹⁴C-labeled sodium bicarbonate (H¹⁴CO₃⁻).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 10-20 minutes).
-
-
Termination and Quantification:
-
Stop the reaction by adding a strong acid (e.g., HCl), which also removes any unincorporated ¹⁴C-bicarbonate as ¹⁴CO₂.
-
Dry the samples to ensure all ¹⁴CO₂ has evaporated.
-
The acid-stable product, ¹⁴C-malonyl-CoA, is quantified by liquid scintillation counting.
-
ACCase activity is expressed as the amount of ¹⁴C incorporated into the acid-stable product per unit of time per milligram of protein.
-
In Vitro ACCase Activity Assay (Malachite Green Colorimetric Method)
This is a non-radioactive alternative for measuring ACCase activity by detecting the release of inorganic phosphate (Pi) from ATP hydrolysis.[11][12]
-
Enzyme Extraction:
-
Follow the same procedure as for the radioisotope method.
-
-
Assay Reaction:
-
Set up the reaction in a 96-well plate.
-
Each well should contain the enzyme extract, assay buffer, and a series of herbicide concentrations.
-
The reaction mixture includes Tricine buffer, KCl, MgCl₂, dithiothreitol, BSA, NaHCO₃, and ATP.[11]
-
Initiate the reaction by adding acetyl-CoA.
-
Incubate at a controlled temperature.
-
-
Colorimetric Detection:
-
Stop the reaction and detect the released Pi using a malachite green reagent.
-
The malachite green forms a colored complex with the inorganic phosphate.
-
Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.[11]
-
The amount of Pi produced is proportional to the ACCase activity.
-
Experimental Workflow for ACCase Inhibition Assay
Caption: Workflow for determining ACCase inhibition by quizalofop.
Conclusion
Quizalofop is a potent and specific inhibitor of the ACCase enzyme in susceptible grass species. Its mechanism of action involves binding to an allosteric site on the carboxyltransferase domain, leading to noncompetitive inhibition of the enzyme's activity. This blocks the fatty acid synthesis pathway, ultimately resulting in plant death. The development of resistance to quizalofop is frequently linked to specific mutations within this binding site that reduce the herbicide's affinity for the enzyme. A thorough understanding of this mechanism is crucial for the effective use of quizalofop in weed management and for the development of new herbicidal compounds.
References
- 1. Interactions Between Quizalofop-p-ethyl and Acetolactate Synthase–Inhibiting Herbicides in Acetyl-coA Carboxylase Inhibitor–Resistant Rice Production | Weed Technology | Cambridge Core [cambridge.org]
- 2. scielo.br [scielo.br]
- 3. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 4. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 5. Biochemical and structural characterization of quizalofop-resistant wheat acetyl-CoA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Molecular basis for the inhibition of the carboxyltransferase domain of acetyl-coenzyme-A carboxylase by haloxyfop and diclofop - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid Biosynthesis Inhibitors | Weed Science | Cambridge Core [cambridge.org]
- 9. Biochemical and structural characterization of quizalofop-resistant wheat acetyl-CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay | Weed Science | Cambridge Core [cambridge.org]
- 12. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
